2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydron;chloride 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydron;chloride Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
A calcium channel blocker that is a class IV anti-arrhythmia agent.
Brand Name: Vulcanchem
CAS No.: 152-11-4
VCID: VC0546687
InChI: InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
SMILES: CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-]
Molecular Formula: C27H39ClN2O4
Molecular Weight: 491.1 g/mol

2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydron;chloride

CAS No.: 152-11-4

Inhibitors

VCID: VC0546687

Molecular Formula: C27H39ClN2O4

Molecular Weight: 491.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydron;chloride - 152-11-4

CAS No. 152-11-4
Product Name 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydron;chloride
Molecular Formula C27H39ClN2O4
Molecular Weight 491.1 g/mol
IUPAC Name [4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methylazanium;chloride
Standard InChI InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
Standard InChIKey DOQPXTMNIUCOSY-UHFFFAOYSA-N
SMILES CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-]
Canonical SMILES [H+].CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-]
Appearance White to off-white solid powder
Description Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
A calcium channel blocker that is a class IV anti-arrhythmia agent.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Calan
Cordilox
Dexverapamil
Falicard
Finoptin
Hydrochloride, Verapamil
Iproveratril
Isoptin
Isoptine
Izoptin
Lekoptin
Verapamil
Verapamil Hydrochloride
Reference 1: Wang L, Cheng Z, Gu Y, Peng D. Short-Term Effects of Verapamil and Diltiazem in the Treatment of No Reflow Phenomenon: A Meta-Analysis of Randomized Controlled Trials. Biomed Res Int. 2015;2015:382086. doi: 10.1155/2015/382086. Epub 2015 Oct 4. Review. PubMed PMID: 26504804; PubMed Central PMCID: PMC4609355.
2: Su Q, Nyi TS, Li L. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2015 May 18;5:CD009503. doi: 10.1002/14651858.CD009503.pub3. Review. PubMed PMID: 25985145.
3: Izdes S, Altintas ND, Soykut C. Acute respiratory distress syndrome after verapamil intoxication: case report and literature review. Acta Clin Belg. 2014 Apr;69(2):116-9. doi: 10.1179/2295333714Y.0000000007. Epub 2014 Mar 4. Review. PubMed PMID: 24724751.
4: Das P, Kuppuswamy PS, Rai A, Bostwick JM. Verapamil for the treatment of clozapine-induced persistent sinus tachycardia in a patient with schizophrenia: a case report and literature review. Psychosomatics. 2014 Mar-Apr;55(2):194-5. doi: 10.1016/j.psym.2013.05.002. Epub 2013 Jun 30. Review. PubMed PMID: 23820380.
5: Lapage MJ, Bradley DJ, Dick M 2nd. Verapamil in infants: an exaggerated fear? Pediatr Cardiol. 2013 Oct;34(7):1532-4. doi: 10.1007/s00246-013-0739-8. Epub 2013 Jun 26. Review. PubMed PMID: 23800976.
6: Su Q, Li L, Liu Y. Short-term effect of verapamil on coronary no-reflow associated with percutaneous coronary intervention in patients with acute coronary syndrome: a systematic review and meta-analysis of randomized controlled trials. Clin Cardiol. 2013 Aug;36(8):E11-6. doi: 10.1002/clc.22143. Epub 2013 Jun 7. Review. PubMed PMID: 23749333.
7: Aung Naing K, Li L, Su Q, Wu T. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2013 Jun 4;6:CD009503. doi: 10.1002/14651858.CD009503.pub2. Review. Update in: Cochrane Database Syst Rev. 2015;5:CD009503. PubMed PMID: 23736949.
8: Feldmann M, Koepp M. P-glycoprotein imaging in temporal lobe epilepsy: in vivo PET experiments with the Pgp substrate [11C]-verapamil. Epilepsia. 2012 Nov;53 Suppl 6:60-3. doi: 10.1111/j.1528-1167.2012.03704.x. Review. PubMed PMID: 23134497.
9: Delaney B, Loy J, Kelly AM. The relative efficacy of adenosine versus verapamil for the treatment of stable paroxysmal supraventricular tachycardia in adults: a meta-analysis. Eur J Emerg Med. 2011 Jun;18(3):148-52. doi: 10.1097/MEJ.0b013e3283400ba2. Review. PubMed PMID: 20926952.
10: Bartels AL, de Klerk OL, Kortekaas R, de Vries JJ, Leenders KL. 11C-verapamil to assess P-gp function in human brain during aging, depression and neurodegenerative disease. Curr Top Med Chem. 2010;10(17):1775-84. Review. PubMed PMID: 20645917.
11: Cohen V, Jellinek SP, Fancher L, Sangwan G, Wakslak M, Marquart E, Farahani C. Tarka® (trandolapril/verapamil hydrochloride extended-release) overdose. J Emerg Med. 2011 Mar;40(3):291-5. doi: 10.1016/j.jemermed.2008.10.015. Epub 2009 Feb 26. Review. PubMed PMID: 19249183.
12: Tfelt-Hansen P, Tfelt-Hansen J. Verapamil for cluster headache. Clinical pharmacology and possible mode of action. Headache. 2009 Jan;49(1):117-25. doi: 10.1111/j.1526-4610.2008.01298.x. Review. PubMed PMID: 19125880.
13: Shahlaie K, Boggan JE, Latchaw RE, Ji C, Muizelaar JP. Posttraumatic vasospasm detected by continuous brain tissue oxygen monitoring: treatment with intraarterial verapamil and balloon angioplasty. Neurocrit Care. 2009;10(1):61-9. doi: 10.1007/s12028-008-9138-z. Epub 2008 Sep 20. Review. PubMed PMID: 18807219.
14: Volkov VE, Babaev FZ, Pshenitsin AI, Zhezheva FM, Mazur NA. [Clinical application of verapamil in patients with supraventricular cardiac rhythm disturbances and arterial hypertension]. Kardiologiia. 2008;48(7):30-4. Review. Russian. PubMed PMID: 18789023.
15: Sharma SK, Ruggenenti P, Remuzzi G. Managing hypertension in diabetic patients--focus on trandolapril/verapamil combination. Vasc Health Risk Manag. 2007;3(4):453-65. Review. PubMed PMID: 17969376; PubMed Central PMCID: PMC2291330.
16: Patel NP, Pugh ME, Goldberg S, Eiger G. Hyperinsulinemic euglycemia therapy for verapamil poisoning: a review. Am J Crit Care. 2007 Sep;16(5):498-503. Review. PubMed PMID: 17724247.
17: García Donaire JA, Ruilope LM. Trandolapril/verapamil combination in hypertensive diabetic patients. Vasc Health Risk Manag. 2007;3(1):77-82. Review. PubMed PMID: 17583177; PubMed Central PMCID: PMC1994049.
18: Batalis NI, Harley RA, Schandl CA. Verapamil toxicity: an unusual case report and review of the literature. Am J Forensic Med Pathol. 2007 Jun;28(2):137-40. Review. PubMed PMID: 17525564.
19: Reynolds NA, Wagstaff AJ, Keam SJ. Trandolapril/verapamil sustained release: a review of its use in the treatment of essential hypertension. Drugs. 2005;65(13):1893-914. Review. PubMed PMID: 16114984.
20: Grossi A, Biscardi M. Reversal of MDR by verapamil analogues. Hematology. 2004 Feb;9(1):47-56. Review. PubMed PMID: 14965868.
PubChem Compound 16639402
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator